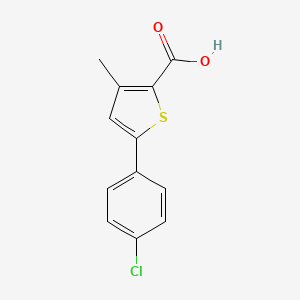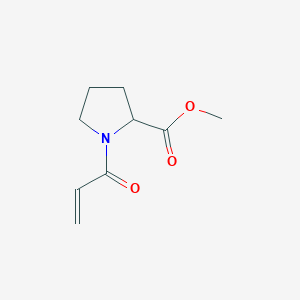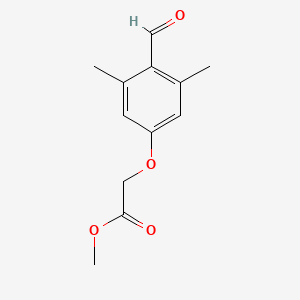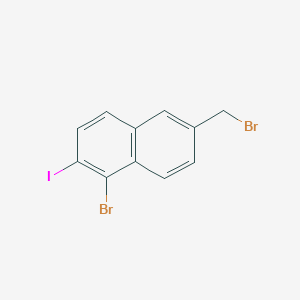
3-Cyclobutyl-2-oxo-propionic acid ethyl ester
Descripción general
Descripción
3-Cyclobutyl-2-oxo-propionic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a cyclobutyl group attached to a propanoic acid derivative, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-oxo-propionic acid ethyl ester typically involves the esterification of 2-Oxo-3-cyclobutylpropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutyl-2-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-Oxo-3-cyclobutylpropanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under suitable conditions.
Major Products
Hydrolysis: 2-Oxo-3-cyclobutylpropanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-2-oxo-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-2-oxo-propionic acid ethyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl butanoate: Known for its pineapple-like odor, used in the food industry.
Uniqueness
3-Cyclobutyl-2-oxo-propionic acid ethyl ester is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to simpler esters. This structural feature can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl 3-cyclobutyl-2-oxopropanoate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7H,2-6H2,1H3 |
Clave InChI |
YEKYFGBKBPJUFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC1CCC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-{[(2-cyanophenyl)methyl]oxy}benzoic acid](/img/structure/B8408779.png)





![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[(2-iodoacetyl)amino]benzoic acid](/img/structure/B8408815.png)





![2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-acetic acid](/img/structure/B8408871.png)
![3-Amino-4-[[3-(dimethylamino)propyl]amino]-N-methylbenzamide](/img/structure/B8408874.png)
